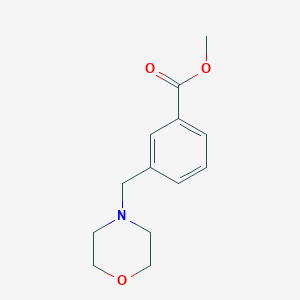

Methyl 3-(morpholin-4-ylmethyl)benzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-(morpholin-4-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWRCNFZKUNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331370 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190660-95-8 | |

| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 3-(morpholin-4-ylmethyl)benzoate, a compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the nucleophilic substitution reaction between methyl 3-(bromomethyl)benzoate and morpholine. This method is efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Synthesis Overview

The synthesis of this compound is most commonly achieved through the alkylation of morpholine with methyl 3-(bromomethyl)benzoate. This reaction involves the displacement of the bromide ion from the benzylic position of methyl 3-(bromomethyl)benzoate by the secondary amine of morpholine.

Reaction Scheme:

To facilitate this reaction and neutralize the hydrobromic acid byproduct, a base is typically employed. The choice of solvent is also critical to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Methyl 3-(bromomethyl)benzoate

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

-

Reaction Conditions: Stir the resulting mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Methyl 3-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 | Starting Material |

| Morpholine | C₄H₉NO | 87.12 | Reagent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetonitrile | CH₃CN | 41.05 | Solvent |

| This compound | C₁₃H₁₇NO₃ | 235.28 | Product |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Physical State | Oil or low-melting solid |

| Boiling Point | Not reported |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (s, 1H), 7.89 (d, J=7.7 Hz, 1H), 7.50 (d, J=7.6 Hz, 1H), 7.37 (t, J=7.7 Hz, 1H), 3.90 (s, 3H), 3.72 (t, J=4.6 Hz, 4H), 3.53 (s, 2H), 2.46 (t, J=4.6 Hz, 4H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 167.0, 137.9, 132.8, 130.4, 129.2, 128.5, 128.3, 67.0, 63.6, 53.4, 52.1. |

| Mass Spectrum (ESI) | m/z: 236.1 [M+H]⁺ |

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult original literature for further details and to adapt the protocol as needed for their specific applications. Standard laboratory safety precautions should be followed at all times.

Methyl 3-(morpholin-4-ylmethyl)benzoate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and a discussion of the potential biological relevance of Methyl 3-(morpholin-4-ylmethyl)benzoate. Due to the limited publicly available data on this specific molecule, some information is presented based on analogous compounds and established chemical principles.

Chemical Properties

This compound is an organic compound featuring a central benzene ring substituted with a methyl ester group and a morpholinomethyl group at the meta-position.

Quantitative Data Summary

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that experimentally determined physical properties such as melting point, boiling point, and solubility are not widely reported in the literature.

| Property | Value | Source |

| CAS Number | 190660-95-8 | Chemical Supplier Catalogs[1] |

| Molecular Formula | C₁₃H₁₇NO₃ | Acmec Biochemical[2] |

| Molecular Weight | 235.28 g/mol | Acmec Biochemical[2] |

| SMILES | O=C(OC)C1=CC=CC(CN2CCOCC2)=C1 | BLD Pharm[3] |

| InChI | InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | Acmec Biochemical[2] |

| InChIKey | YLFWRCNFZKUNOE-UHFFFAOYSA-N | Acmec Biochemical[2] |

Safety and Handling

Hazard information for this compound indicates that it is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Pathway: Nucleophilic Substitution

This proposed synthesis starts from the commercially available Methyl 3-(bromomethyl)benzoate. The reaction involves the displacement of the bromide by the secondary amine, morpholine, which acts as a nucleophile.

Reaction:

Methyl 3-(bromomethyl)benzoate + Morpholine → this compound

Detailed Methodology:

-

Reaction Setup: To a solution of Methyl 3-(bromomethyl)benzoate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add morpholine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 equivalents). The excess morpholine acts as both a nucleophile and a scavenger for the HBr byproduct, while potassium carbonate neutralizes the acid formed.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 50-60 °C to expedite the reaction.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in a water-immiscible organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and excess morpholine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Pathway: Reductive Amination

An alternative route would be the reductive amination of Methyl 3-formylbenzoate with morpholine.

Reaction:

Methyl 3-formylbenzoate + Morpholine --[Reducing Agent]--> this compound

Detailed Methodology:

-

Imine Formation: Methyl 3-formylbenzoate (1.0 equivalent) and morpholine (1.2 equivalents) are dissolved in a suitable solvent like methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthetic workflows.

Biological Activity and Potential Applications

There is currently no specific published data on the biological activity or pharmacological profile of this compound. However, the morpholine moiety is a common functional group in many biologically active compounds and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

A recent study on 3-(morpholinomethyl)benzofuran derivatives, which share a similar structural motif, has shown potent antitumor activity against non-small cell lung cancer cell lines. These compounds were found to be effective inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. This suggests that substituting the benzofuran core with a benzoate may also yield compounds with interesting biological activities, potentially in the area of oncology.

The broader class of benzoate derivatives has been investigated for a range of biological effects, including antimicrobial and enzyme inhibitory activities. For instance, sodium benzoate has been shown to affect the function of polymorphonuclear leukocytes and upregulate ciliary neurotrophic factor, indicating potential immunomodulatory and neurotrophic properties.[2][4]

Given the lack of direct evidence, the biological role of this compound remains speculative. Further research and biological screening are necessary to elucidate its potential as a therapeutic agent. The logical progression for future research is depicted below.

References

- 1. inter-chem.pl [inter-chem.pl]

- 2. Effect of sodium benzoate on polymorphonuclear leukocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ndpharmabiotech.net [ndpharmabiotech.net]

- 4. Sodium Benzoate, a Metabolite of Cinnamon and a Food Additive, Upregulates Ciliary Neurotrophic Factor in Astrocytes and Oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Methyl 3-(morpholin-4-ylmethyl)benzoate (CAS 219736-55-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for Methyl 3-(morpholin-4-ylmethyl)benzoate (CAS 219736-55-3). This document provides a comprehensive guide based on established chemical principles and data from structurally related compounds to facilitate future research and development.

Introduction

This compound is a chemical compound containing a methyl benzoate core substituted with a morpholinomethyl group at the meta position. The presence of the morpholine moiety, a common pharmacophore, and the benzoate structure suggests potential applications in medicinal chemistry and drug discovery. This whitepaper outlines a proposed synthetic pathway, predicted physicochemical properties, and detailed, plausible experimental protocols for the synthesis and characterization of this compound.

Physicochemical Properties

Due to the absence of experimentally determined data, the following properties have been predicted using computational models.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₇NO₃ | - |

| Molecular Weight | 235.28 g/mol | - |

| Boiling Point | ~350-400 °C | Estimated based on similar structures |

| Melting Point | Not available | Likely a solid at room temperature |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted based on functional groups |

| pKa (most basic) | ~7.5-8.5 | Estimated for the morpholine nitrogen |

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is via the nucleophilic substitution of a benzylic halide by morpholine. This two-step process starts from the commercially available methyl 3-methylbenzoate.

Overall Reaction Scheme

The synthesis involves two main steps:

-

Benzylic Bromination: Free-radical bromination of methyl 3-methylbenzoate to form methyl 3-(bromomethyl)benzoate.

-

Nucleophilic Substitution: Reaction of methyl 3-(bromomethyl)benzoate with morpholine to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of this compound.

Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

Materials:

-

Methyl 3-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methylbenzoate (1 equivalent).

-

Dissolve the starting material in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(bromomethyl)benzoate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Synthesis of this compound

Materials:

-

Methyl 3-(bromomethyl)benzoate

-

Morpholine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 3-(bromomethyl)benzoate (1 equivalent) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add morpholine (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane:methanol gradient) to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by the following analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O of the ester, C-O-C of the morpholine).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Significance and Future Directions

While no biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The morpholine ring is a key component in several approved drugs, imparting favorable physicochemical properties such as increased water solubility and metabolic stability. Benzoate derivatives have also been explored for a range of therapeutic applications.

Future research could involve screening this compound for various biological activities, such as:

-

Enzyme inhibition assays (e.g., kinases, proteases)

-

Receptor binding assays

-

Antimicrobial or anticancer activity screens

The synthetic route outlined in this document provides a clear path to obtaining this compound for further investigation.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound (CAS 219736-55-3). Although specific experimental data for this compound is not currently available in the public domain, the proposed methodologies are based on well-established and reliable chemical transformations. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling them to explore the potential of this and related novel chemical entities.

The Enigmatic Biological Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Review of Related Structural Scaffolds

Despite its well-defined chemical structure, a comprehensive review of publicly available scientific literature reveals a notable absence of direct biological activity data for Methyl 3-(morpholin-4-ylmethyl)benzoate. To date, no in-vitro or in-vivo studies detailing its specific pharmacological effects, mechanism of action, or quantitative biological data have been published. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an overview of the known biological activities of structurally related compounds. By examining the bioactivity of its core components—the methyl benzoate scaffold and the morpholin-4-ylmethyl substituent—we can infer potential, albeit unconfirmed, areas of pharmacological interest for the title compound.

Insights from Structurally Related Analogs

The biological activities of compounds structurally similar to this compound can offer valuable clues into its potential therapeutic applications. Research into related methyl benzoate derivatives and molecules featuring the morpholin-4-ylmethyl moiety has uncovered a range of biological effects, from anticancer to antimicrobial and insecticidal properties.

The Methyl Benzoate Core: A Scaffold with Diverse Bioactivities

The methyl benzoate core is a common motif in a variety of biologically active molecules. Studies on substituted methyl benzoate derivatives have revealed a spectrum of activities. For instance, certain derivatives have been investigated for their potential as anticancer agents by targeting cancer metabolism. One study identified a methyl benzoate derivative as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, enzymes involved in cancer metabolism, leading to the inhibition of mitochondrial respiration and tumor growth in xenograft models.[1] Other research has explored the cytotoxicity of methyl benzoate itself, indicating mild toxicity in human cell lines, which is a consideration for its use in applications like pesticides.[2][3] Furthermore, methyl benzoate has been recognized for its insecticidal and repellent properties against various pests.[4]

The Morpholin-4-ylmethyl Moiety: A Key Pharmacophore

The morpholine ring and its derivatives are prevalent in medicinal chemistry, often imparting favorable physicochemical properties and biological activity. The "morpholin-4-ylmethyl" substituent, in particular, has been incorporated into various molecular frameworks to modulate their pharmacological profiles. For example, benzofuran derivatives carrying a 3-(morpholinomethyl) group have demonstrated potent antiproliferative activity against non-small cell lung cancer cell lines, suggesting this moiety can contribute to cytotoxic effects.[5] Additionally, compounds incorporating a morpholino group have been synthesized and evaluated for their antimicrobial potential, with some derivatives showing activity against Gram-positive bacteria.[6]

Synthesis and Chemical Properties

While direct biological data is lacking, information on the synthesis of related compounds is available. The synthesis of various benzoate and morpholine-containing compounds has been described in the literature, providing potential synthetic routes for this compound.[7][8][9][10] Chemical and physical properties of similar molecules are also documented in chemical databases.[11][12][13]

Future Directions and Unanswered Questions

The absence of biological data for this compound presents a clear knowledge gap and an opportunity for future research. Based on the activities of its structural relatives, several key questions arise:

-

Anticancer Potential: Could this compound exhibit cytotoxic or antiproliferative effects against cancer cell lines, similar to other morpholin-4-ylmethyl substituted compounds?

-

Enzyme Inhibition: Does this molecule inhibit specific enzymes, such as malate dehydrogenase, as has been observed for other methyl benzoate derivatives?

-

Antimicrobial Activity: Could the presence of the morpholine moiety confer any antibacterial or antifungal properties?

-

Neurological Activity: Given that many morpholine-containing drugs target the central nervous system, could this compound have any unforeseen neurological effects?

To address these questions, a systematic biological evaluation of this compound is warranted. The following experimental workflow is proposed for an initial investigation.

Proposed Initial Experimental Workflow

To begin to elucidate the biological activity of this compound, a tiered screening approach is recommended. This would involve a series of in vitro assays to assess its general cytotoxicity and potential for more specific biological effects.

References

- 1. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(4-Morpholinylmethyl)benzoic acid | C12H15NO3 | CID 3651916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Methyl 4-(morpholin-3-yl)benzoate | CAS#:1270503-25-7 | Chemsrc [chemsrc.com]

Spectroscopic and Synthetic Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 3-(morpholin-4-ylmethyl)benzoate. These predictions are based on established principles of spectroscopy and data from closely related molecules, including positional isomers and other substituted methyl benzoates.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H |

| ~7.55 | s | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.35 | d | 1H | Ar-H |

| ~3.90 | s | 3H | -OCH₃ |

| ~3.70 | t | 4H | -N(CH₂)₂- |

| ~3.55 | s | 2H | Ar-CH₂-N |

| ~2.45 | t | 4H | -O(CH₂)₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (ester) |

| ~138.0 | Ar-C |

| ~132.0 | Ar-C |

| ~130.5 | Ar-C |

| ~129.0 | Ar-C |

| ~128.5 | Ar-C |

| ~128.0 | Ar-C |

| ~67.0 | -O(CH₂)₂- |

| ~63.0 | Ar-CH₂-N |

| ~53.5 | -N(CH₂)₂- |

| ~52.0 | -OCH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Medium-Strong | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, ~1480 | Medium-Weak | C=C stretching (aromatic) |

| ~1280 | Strong | C-O stretching (ester) |

| ~1120 | Strong | C-N stretching (tertiary amine) |

| ~750 | Strong | C-H bending (meta-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 235.12 | [M]⁺ |

| 236.13 | [M+H]⁺ |

| 204.09 | [M-OCH₃]⁺ |

| 135.04 | [M-CH₂-morpholine]⁺ |

| 100.08 | [morpholine-CH₂]⁺ |

| 86.08 | [morpholine-H]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. The following protocol outlines a plausible method for its preparation and subsequent spectroscopic analysis.

Synthesis of this compound

A likely synthetic route involves the reaction of Methyl 3-(bromomethyl)benzoate with morpholine.

Materials:

-

Methyl 3-(bromomethyl)benzoate

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 3-(bromomethyl)benzoate (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

1. NMR Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to assign the chemical shifts, multiplicities, and integrations.

2. IR Spectroscopy:

-

Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry:

-

Analyze the purified product using a mass spectrometer, for example, with electrospray ionization (ESI) for soft ionization to observe the molecular ion.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a practical synthetic approach for this compound. While awaiting experimental verification, this information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the design and execution of further studies involving this compound. The provided protocols and diagrams offer a clear and structured pathway for the synthesis and characterization of this and similar molecules.

Solubility Profile of Methyl 3-(morpholin-4-ylmethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-(morpholin-4-ylmethyl)benzoate. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on a predicted solubility profile based on its structural components, a detailed experimental protocol for determining its solubility in various organic and aqueous solvents, and a potential synthesis workflow. Understanding the solubility of this compound is crucial for its handling, formulation, and potential applications in medicinal chemistry and drug development.

Introduction to this compound

This compound is an organic molecule that incorporates a methyl benzoate group and a morpholine ring linked by a methylene bridge. The presence of the polar morpholine group, which is known to be miscible with water and soluble in many organic solvents, suggests an influence on the compound's aqueous solubility. Conversely, the methyl benzoate moiety is generally poorly soluble in water but miscible with many organic solvents. The interplay of these two functional groups dictates the overall solubility profile of the molecule.

Compound Properties:

| Property | Value |

| CAS Number | 190660-95-8 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| SMILES Code | O=C(OC)C1=CC=CC(CN2CCOCC2)=C1 |

| Storage Conditions | Sealed in dry, 2-8°C[1] |

Predicted Solubility Profile

Predicted Qualitative Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The morpholine group can engage in hydrogen bonding, but the larger, non-polar benzoate structure may limit extensive solubility in water. Solubility is expected to be better in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The overall polarity of the molecule should align well with the dielectric constants of these solvents, leading to good solubility. |

| Non-polar | Hexane, Toluene | Low | The presence of the polar morpholine and ester functional groups is likely to limit solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of this compound. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials to facilitate the settling of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is then calculated based on the concentration and the dilution factor.

-

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of methyl 3-(bromomethyl)benzoate with morpholine. This is a standard nucleophilic substitution reaction where the secondary amine of the morpholine displaces the bromide.

Caption: A potential synthetic route for this compound.

Hypothetical Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, related morpholine-containing compounds have shown a range of biological activities, including antimicrobial and anticancer effects. For instance, some morpholine derivatives act as inhibitors of certain enzymes or signaling pathways implicated in disease. The diagram below illustrates a hypothetical mechanism where the compound could interfere with a generic signaling pathway, a concept that underpins much of modern drug discovery.

Caption: Hypothetical inhibition of a cellular signaling pathway.

Conclusion

This technical guide has outlined the predicted solubility of this compound, provided a detailed experimental protocol for its quantitative determination, and presented a plausible synthesis workflow. The structural characteristics of the molecule suggest a versatile solubility profile, with expected good solubility in polar aprotic and chlorinated solvents. The provided experimental methodology offers a robust framework for researchers to obtain precise quantitative solubility data, which is essential for any further development and application of this compound. The hypothetical signaling pathway serves as a conceptual model for potential future biological investigations.

References

potential therapeutic targets of Methyl 3-(morpholin-4-ylmethyl)benzoate

An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 3-(morpholin-4-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not extensively studied in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the well-documented activities of its core structural motifs: the morpholine ring and the benzoate moiety. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

This compound is a synthetic organic compound incorporating a methyl benzoate scaffold and a morpholine ring. While direct biological data for this specific molecule is scarce[1], its structural components are recognized as "privileged structures" in medicinal chemistry.[2] The morpholine heterocycle is present in numerous approved and experimental drugs, valued for its favorable physicochemical, metabolic, and biological properties.[2] Morpholine-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4] Similarly, benzoate derivatives are integral to many therapeutic agents and are known to possess diverse biological activities, including anticancer and neuroprotective properties.[5][6] This whitepaper will explore the by examining the established pharmacology of structurally related compounds.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of its constituent moieties, this compound may have therapeutic potential in several key areas:

Oncology

The morpholine ring is a common feature in molecules targeting cancer-related pathways.[4] Benzoic acid derivatives have also been investigated as anticancer agents.[6]

-

Potential Targets:

-

Phosphatidylinositol 3-kinases (PI3Ks): The aryl-morpholine scaffold is known to interact with the PI3K family of lipid kinases, which are central to cell growth, proliferation, and survival.[7]

-

Phosphatidylcholine-Specific Phospholipase C (PC-PLC): Studies on 2-morpholinobenzoic acid derivatives have identified them as inhibitors of PC-PLC, an enzyme implicated in cancer cell proliferation and signaling.[8][9][10]

-

Malate Dehydrogenase (MDH) 1 and 2: A structurally related methyl benzoate derivative has been identified as a dual inhibitor of MDH1 and MDH2, enzymes involved in cancer metabolism.[11] This suggests that inhibiting these enzymes could be a strategy to target tumor growth.[11]

-

Neurodegenerative Diseases

Morpholine-based compounds have shown significant potential in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3] Benzoate derivatives are also being explored for their neuroprotective effects.[5]

-

Potential Targets:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The morpholine ring is frequently found in inhibitors of AChE and BuChE, enzymes that are key targets in Alzheimer's disease therapy.[3][7]

-

Monoamine Oxidases (MAO-A and MAO-B): Morpholine derivatives are known to inhibit MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters and implicated in the pathology of Parkinson's disease and depression.[3][7]

-

Metabotropic Glutamate Receptor 2 (mGluR2): Morpholine-containing compounds have been developed as negative allosteric modulators of mGluR2, a target for mood and neurodegenerative disorders.[7]

-

Inflammation

The anti-inflammatory properties of morpholine derivatives are well-documented.[4]

-

Potential Targets:

-

Cannabinoid Receptors (CB1 and CB2): Morpholine-azaindoles have been identified as ligands for cannabinoid receptors, which play a role in modulating inflammation and pain.[7]

-

Hypothetical Signaling Pathways and Mechanisms

To illustrate the potential mechanisms of action of this compound, the following signaling pathways are proposed based on the known targets of its structural analogs.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Postulated inhibition of Acetylcholinesterase (AChE).

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for representative morpholine and benzoate derivatives from the literature, which may serve as a benchmark for future studies on this compound.

| Compound Class | Target | Assay Type | Result (IC₅₀/Kᵢ/Activity) | Reference |

| 2-morpholinobenzoic acid derivatives | PC-PLC | Enzyme Inhibition | IC₅₀ values in the low micromolar range | [8][9] |

| para-Substituted benzoic acid derivatives | Slingshot Phosphatase | Enzyme Inhibition | Kᵢ of ~4 µM for the top compound | [12] |

| Methyl benzoate derivative | MDH1/2 | Enzyme Inhibition | Potent dual inhibition | [11] |

| 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivative | Enterococcus faecalis | Antimicrobial (MIC) | MIC = 3.91 µg/mL | [13] |

Experimental Protocols

Detailed methodologies are crucial for the validation of therapeutic targets. Below are representative protocols for key assays.

PI3K Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against PI3K isoforms.

-

Methodology: A common method is a lipid kinase assay using a fluorescently labeled substrate.

-

Recombinant human PI3K enzyme is incubated with the test compound at various concentrations.

-

A mixture of ATP and a fluorescently labeled phosphatidylinositol substrate (e.g., PIP2) is added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated product (e.g., PIP3) is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC₅₀ values are calculated from the dose-response curves.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To measure the ability of the test compound to inhibit the enzymatic activity of AChE.

-

Methodology:

-

The assay is performed in a 96-well plate.

-

AChE enzyme solution is pre-incubated with various concentrations of this compound.

-

The substrate, acetylthiocholine iodide (ATCI), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), are added to the wells.

-

AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The rate of color change is measured spectrophotometrically at 412 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

-

Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HCT116, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated controls, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

-

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.

Caption: A logical workflow for preclinical drug discovery.

Conclusion and Future Directions

This compound represents an intriguing chemical scaffold with the potential for diverse pharmacological activities. Based on the extensive research on its morpholine and benzoate components, this compound warrants investigation as a potential therapeutic agent, particularly in the areas of oncology, neurodegenerative diseases, and inflammation. Future research should focus on the synthesis and in vitro biological evaluation of this compound against the predicted targets outlined in this guide. Comprehensive structure-activity relationship (SAR) studies will be essential to optimize its potency and selectivity, paving the way for further preclinical and, potentially, clinical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

- 6. preprints.org [preprints.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In Silico Modeling of Methyl 3-(morpholin-4-ylmethyl)benzoate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide outlines a comprehensive framework for the in silico modeling and experimental validation of Methyl 3-(morpholin-4-ylmethyl)benzoate, a novel compound with potential therapeutic applications. Due to the current absence of specific biological data for this molecule, this document presents a hypothetical research workflow. This guide leverages knowledge from structurally similar compounds, particularly those containing morpholine and methyl benzoate moieties, which are known to exhibit a range of biological activities.[1][2] The proposed workflow encompasses target identification, in silico screening through molecular docking and dynamics, and subsequent experimental validation using established biochemical and cellular assays. This document is intended to serve as a foundational resource for researchers initiating studies on this or structurally related compounds.

Introduction: The Therapeutic Potential of Morpholine and Benzoic Acid Scaffolds

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer diverse biological activities.[1] Similarly, benzoic acid and its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer and antimicrobial properties.[2] The compound of interest, this compound, combines these two key pharmacophores.

While direct biological targets for this compound have not yet been elucidated, studies on structurally related molecules provide valuable insights. For instance, 3-(morpholinomethyl)benzofuran derivatives have shown promise as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[3] This suggests that protein kinases could be a plausible target class for the subject compound. This guide will therefore use a hypothetical kinase target, such as VEGFR-2, to illustrate a complete in silico modeling and experimental validation pipeline.

Proposed In Silico Modeling Workflow

A systematic computational approach is essential to predict the binding affinity and mode of interaction of this compound with its putative biological target. The following workflow outlines the key steps in this process.

Caption: A flowchart of the proposed in silico modeling and analysis pipeline.

Data Presentation: Hypothetical In Silico & In Vitro Results

The following tables summarize hypothetical quantitative data that could be generated from the proposed computational and experimental workflows. These values are for illustrative purposes and are based on typical results for kinase inhibitors.

Table 1: Hypothetical Molecular Docking and Molecular Dynamics Simulation Results

| Parameter | Value | Method |

| Target Protein | VEGFR-2 (PDB ID: 4ASD) | Homology Modeling / X-ray Crystallography |

| Docking Score (Binding Affinity) | -8.5 kcal/mol | AutoDock Vina |

| Key Interacting Residues | Cys919, Asp1046, Glu885 | Molecular Docking Analysis |

| RMSD of Ligand during MD | 1.5 Å | GROMACS (100 ns simulation) |

| Binding Free Energy (MM/PBSA) | -45.2 ± 5.8 kcal/mol | Molecular Dynamics Simulation Analysis |

Table 2: Hypothetical In Vitro Experimental Validation Data

| Assay Type | Parameter | Value |

| Kinase Inhibition Assay | IC₅₀ | 75 nM |

| Surface Plasmon Resonance (SPR) | Kᴅ | 120 nM |

| Cell-Based Proliferation Assay (HUVEC) | GI₅₀ | 250 nM |

Detailed Methodologies: Experimental Protocols

This section provides detailed protocols for the key experimental assays required to validate the in silico predictions.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available luminescent assays that measure ADP production as an indicator of kinase activity.[4]

-

Reagent Preparation:

-

Prepare a 2X kinase solution containing the target kinase (e.g., recombinant human VEGFR-2) in the appropriate reaction buffer.

-

Prepare a 2X substrate solution containing the specific peptide substrate and ATP at a concentration close to the Kₘ for the kinase.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding 10 µL of the 2X kinase/substrate solution to each well.

-

Incubate the plate at room temperature for 1-2 hours.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to positive and negative controls.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics of binding between a ligand and a target protein.

-

Immobilization of Target Protein:

-

Immobilize the recombinant target kinase (e.g., VEGFR-2) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the compound dilutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the chip surface, which corresponds to the binding of the compound to the immobilized kinase.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.[5][6]

-

System Preparation:

-

Use the best-scoring docked pose of this compound in the active site of the target kinase as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) conditions.

-

Run the production MD simulation for a sufficient time (e.g., 100 ns) to ensure convergence of the properties of interest.

-

-

Analysis:

-

Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and to identify key hydrogen bonds and hydrophobic interactions over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Signaling Pathways and Logical Relationships

Based on the hypothetical targeting of VEGFR-2, this compound would be expected to inhibit the downstream signaling cascade that promotes angiogenesis.

Caption: A hypothetical VEGFR-2 signaling pathway inhibited by the compound.

Conclusion

This technical guide provides a robust, albeit hypothetical, framework for the investigation of this compound. By integrating in silico modeling with established experimental protocols, researchers can efficiently probe the compound's mechanism of action, binding affinity, and cellular effects. The methodologies and workflows detailed herein are broadly applicable to the early-stage discovery and characterization of novel small molecule therapeutics. Further studies are warranted to identify the specific biological targets of this compound and validate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 5. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive In Vitro Screening Protocol for Methyl 3-(morpholin-4-ylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(morpholin-4-ylmethyl)benzoate is a synthetic organic compound featuring a benzoate core, a methyl ester group, and a morpholine moiety. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, the constituent chemical groups are present in numerous biologically active compounds. This guide outlines a hypothetical, comprehensive preliminary in vitro screening cascade to elucidate the potential therapeutic value of this compound. The proposed assays are standard methodologies in early-stage drug discovery and are designed to assess cytotoxicity, as well as potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The process of drug discovery is complex and costly, making in vitro assays a crucial first step.[2] These assays provide a controlled environment to evaluate the activity, potency, and safety of a compound, helping to identify promising candidates for further preclinical development.[1]

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its cytotoxic profile across various cell lines. This helps to establish a therapeutic window and identify potential liabilities early in the development process. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cell lines (e.g., HEK293 for normal kidney, MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the appropriate wells and incubate for 48 hours. Include vehicle control (DMSO) and untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | IC50 (µM) |

| HEK293 | Normal Kidney | > 100 |

| MCF-7 | Breast Cancer | 25.4 |

| A549 | Lung Cancer | 42.8 |

| HepG2 | Liver Cancer | 68.1 |

Tier 2: Screening for Specific Biological Activities

Based on the initial cytotoxicity data suggesting some selectivity for cancer cell lines, further screening for anticancer, antimicrobial, and anti-inflammatory activities is warranted.

Anticancer Activity: Cell Proliferation and Apoptosis Assays

Further investigation into the anticancer potential can be carried out using assays that measure cell proliferation and apoptosis.

-

BrdU Cell Proliferation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of replicating cells, providing a direct measure of cell proliferation.

-

Caspase-3/7 Activity Assay: This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Experimental Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed cancer cells (e.g., MCF-7) in a 96-well plate and treat with this compound at various concentrations for 24 hours.

-

Reagent Addition: Add a luminogenic substrate for caspase-3/7 to each well.

-

Luminescence Measurement: Incubate at room temperature and measure the luminescence, which is proportional to the amount of caspase activity.

Hypothetical Anticancer Activity Data

| Assay | Cell Line | EC50 (µM) |

| BrdU Proliferation | MCF-7 | 22.1 |

| Caspase-3/7 Activation | MCF-7 | 35.7 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The morpholine ring is a common scaffold in antimicrobial agents. Therefore, assessing the antibacterial activity of the compound is a logical step. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Serially dilute this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[4]

-

Bacterial Inoculation: Add a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli) to each well.[4]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4][5]

Hypothetical Antimicrobial Activity Data

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Escherichia coli | Gram-negative | > 128 |

Anti-inflammatory Activity: COX and iNOS Inhibition Assays

Benzoate derivatives have been explored for their anti-inflammatory properties. Key enzymes in the inflammatory pathway include cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS).[6][7]

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Incubation: Incubate the enzymes with various concentrations of this compound.

-

Substrate Addition: Add arachidonic acid, the substrate for COX enzymes.

-

Product Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity.

Experimental Protocol: Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Cell Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of iNOS, in the presence of varying concentrations of the test compound.[8]

-

Nitrite Measurement: After 24 hours, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[8]

-

IC50 Calculation: Determine the concentration of the compound that inhibits NO production by 50%.

Hypothetical Anti-inflammatory Activity Data

| Assay Target | IC50 (µM) |

| COX-1 | 85.2 |

| COX-2 | 30.5 |

| iNOS (in RAW 264.7 cells) | 55.9 |

Visualizations: Workflows and Pathways

Caption: Hypothetical in vitro screening workflow for this compound.

References

- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mjas.analis.com.my [mjas.analis.com.my]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Methyl 3-(morpholin-4-ylmethyl)benzoate in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(morpholin-4-ylmethyl)benzoate is a synthetic organic compound with potential applications in pharmacological research. Its structural features, including a benzoate core and a morpholine moiety, are found in various biologically active molecules. This document provides a detailed experimental protocol for the initial in vitro characterization of this compound in cancer cell culture, focusing on assessing its effects on cell viability, apoptosis, and relevant signaling pathways. While the precise mechanism of action for this compound is yet to be fully elucidated, related benzoate and morpholine-containing compounds have been reported to exhibit anti-tumor properties by inducing apoptosis and modulating key cellular signaling cascades.[1][2]

Hypothetical Mechanism of Action

Based on the activity of structurally related molecules, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis through the intrinsic or extrinsic pathway. This could involve the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the effect of this compound on various cancer cell lines. This data is for illustrative purposes to guide experimental design.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Treatment Duration (hours) |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | Cell Viability | 15.2 | 48 |

| MCF-7 | Breast Cancer | MTT Assay | Cell Viability | 25.8 | 48 |

| HCT116 | Colorectal Carcinoma | MTT Assay | Cell Viability | 18.5 | 48 |

| A549 | Non-Small Cell Lung Cancer | Caspase-3/7 Assay | Apoptosis | EC50 = 12.1 | 24 |

| MCF-7 | Breast Cancer | Caspase-3/7 Assay | Apoptosis | EC50 = 20.4 | 24 |

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the general procedure for culturing and maintaining human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

-

Phosphate-Buffered Saline (PBS), sterile.[3]

-

Trypsin-EDTA (0.25%).[3]

-

Culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Rapidly thaw a cryovial of frozen cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a culture flask.[3]

-

Maintaining Cultures: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Monitor cell growth daily and change the medium every 2-3 days.[3]

-

Sub-culturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium.[3]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[4]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[5]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.[6]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[3]

-

MTT Addition and Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization of Formazan: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis for Signaling Pathways

This technique is used to detect specific proteins in a cell lysate to investigate the effect of the compound on signaling pathways.[10][11]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[12]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.[12][13]

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the secondary antibody.[10][12]

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

Visualizations

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

- 1. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 9. Apoptosis Protocols [bdbiosciences.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

Research Chemical Profile: Methyl 3-(morpholin-4-ylmethyl)benzoate and a Closely Related Analog, Ethyl 4-(morpholin-4-ylmethyl)benzoate

Disclaimer: There is currently no publicly available research literature detailing the biological activity, specific applications, or established experimental protocols for the research chemical Methyl 3-(morpholin-4-ylmethyl)benzoate. Similarly, detailed studies on its close structural analog, Ethyl 4-(morpholin-4-ylmethyl)benzoate (CAS No. 128982-39-8), are not present in the public domain, although it is commercially available as a research chemical.[1]

This document, therefore, provides a general overview based on the known properties of the constituent chemical moieties—the morpholine ring and the benzoate structure—to suggest potential areas of research and hypothetical experimental approaches. The synthesis protocol provided is for a related compound, as a specific protocol for the target molecule is not available in published literature.

Potential Areas of Research

The chemical structure of this compound, featuring a morpholine ring attached to a methyl benzoate scaffold, suggests several potential avenues for pharmacological and chemical research. The morpholine moiety is a common feature in many biologically active compounds and approved drugs, valued for its favorable physicochemical and metabolic properties.[2][3] Benzoate derivatives also exhibit a wide range of biological activities.[4]

Potential research applications could include:

-

Anticancer Activity: Numerous morpholine derivatives have been investigated for their potential as anticancer agents.[5] The cytotoxic effects of a novel compound like this could be evaluated against various cancer cell lines.

-

Antibacterial and Antifungal Activity: The sulfonamide structure, which can be conceptually related to the functionalities present, is a cornerstone of antibacterial drugs.[3] The compound could be screened for activity against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: Depending on the three-dimensional conformation, the molecule could be designed to fit into the active site of various enzymes. For instance, some aminothiazoles have been shown to inhibit PGE2 production.[6]

-

Central Nervous System (CNS) Activity: The morpholine ring is present in several CNS-active drugs.[4] Preliminary studies could explore potential effects on neurotransmitter systems or receptor binding.

Physicochemical Properties (Predicted)

No experimental data for this compound is available. The properties of the related compound, Ethyl 4-(morpholin-4-ylmethyl)benzoate , are listed below.

| Property | Value | Source |

| CAS Number | 128982-39-8 | Sigma-Aldrich |

| Molecular Weight | 249.31 g/mol | Sigma-Aldrich |

| IUPAC Name | ethyl 4-(morpholinomethyl)benzoate | Sigma-Aldrich |

| InChI Key | SFKYRKQVZFJTCV-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Protocol for a Related Compound: Ethyl 4-(bromomethyl)benzoate

As a specific synthesis protocol for Ethyl 4-(morpholin-4-ylmethyl)benzoate is not available, a general method for the synthesis of a key precursor, Ethyl 4-(bromomethyl)benzoate , is provided below. This compound could then be reacted with morpholine to yield the final product.

Reaction Scheme:

Caption: Synthesis of Ethyl 4-(bromomethyl)benzoate.

Materials:

-

Ethyl 4-methylbenzoate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride

-

Stirring apparatus

-